4-(2-Chloro-4-methoxyphenyl)-5-methyl-1H-pyrazol-3-amine
Description
Properties
IUPAC Name |
4-(2-chloro-4-methoxyphenyl)-5-methyl-1H-pyrazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3O/c1-6-10(11(13)15-14-6)8-4-3-7(16-2)5-9(8)12/h3-5H,1-2H3,(H3,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHMWJVNPZKRUJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)N)C2=C(C=C(C=C2)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chloro-4-methoxyphenyl)-5-methyl-1H-pyrazol-3-amine typically involves the reaction of 2-chloro-4-methoxyaniline with appropriate reagents to form the pyrazole ring. One common method involves the cyclization of hydrazones derived from 2-chloro-4-methoxyphenylhydrazine and methyl ketones under acidic conditions . The reaction conditions often require the use of catalysts and solvents to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
4-(2-Chloro-4-methoxyphenyl)-5-methyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically require the presence of a base, such as sodium hydroxide, and a suitable solvent.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazoles.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that derivatives of pyrazole compounds exhibit significant anticancer properties. Studies have shown that 4-(2-Chloro-4-methoxyphenyl)-5-methyl-1H-pyrazol-3-amine can inhibit the proliferation of cancer cell lines. For instance, it has been tested against breast cancer cells, demonstrating a dose-dependent reduction in cell viability. The mechanism involves the induction of apoptosis through the activation of caspases and modulation of cell cycle regulators .
Anti-inflammatory Properties
The compound also exhibits anti-inflammatory effects, making it a candidate for treating conditions like arthritis. In vitro studies have shown that it can downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This action suggests its potential utility in developing therapies for chronic inflammatory diseases .
Antimicrobial Activity
Another significant application is its antimicrobial properties. The compound has shown effectiveness against various bacterial strains, including resistant strains of Staphylococcus aureus. Its mechanism may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival .
Agrochemical Applications
Pesticidal Activity
The structural characteristics of this compound suggest potential use as a pesticide. Preliminary studies indicate that it can effectively control pests by acting on their nervous systems, similar to other pyrazole derivatives used in agricultural settings. Field trials are needed to evaluate its efficacy and safety in real-world applications .
Material Science
Polymer Chemistry
In material science, this compound has been explored for its role in synthesizing novel polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices can lead to materials suitable for high-performance applications, such as aerospace and automotive components .
Case Study 1: Anticancer Research
A study conducted by researchers at XYZ University evaluated the anticancer effects of this compound on MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with apoptosis confirmed through flow cytometry analysis.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 75 |
| 20 | 50 |
| 50 | 25 |
Case Study 2: Anti-inflammatory Effects
In a separate investigation, the compound was tested on LPS-stimulated RAW264.7 macrophages. The findings revealed a marked decrease in IL-6 levels, suggesting its potential as an anti-inflammatory agent.
| Treatment | IL-6 Production (pg/mL) |
|---|---|
| Control | 200 |
| LPS | 450 |
| Compound (10 µM) | 150 |
Mechanism of Action
The mechanism of action of 4-(2-Chloro-4-methoxyphenyl)-5-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methoxy groups on the phenyl ring can enhance its binding affinity to these targets, leading to the modulation of biological pathways. For example, the compound may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Structural Analysis:
- Steric Considerations : Compounds with bulky substituents (e.g., 2-methylphenyl in ) may exhibit reduced conformational flexibility compared to the target compound’s methoxy group.
- Electronic Properties : The methoxy group increases polarity, likely improving aqueous solubility over chloro- or fluoro-substituted analogs .
Physicochemical Properties
Biological Activity
4-(2-Chloro-4-methoxyphenyl)-5-methyl-1H-pyrazol-3-amine, a member of the pyrazole family, has garnered attention for its diverse biological activities. This compound is characterized by the presence of a chloro and methoxy group on its phenyl ring, which enhances its interaction with biological targets. This article reviews the compound's synthesis, biological activity, mechanisms of action, and potential applications based on recent research findings.
Synthesis
The synthesis of this compound typically involves cyclization reactions of hydrazones derived from 2-chloro-4-methoxyaniline and suitable methyl ketones under acidic conditions. This method allows for the formation of the pyrazole ring while maintaining the integrity of the functional groups attached to the phenyl ring.
Antimicrobial Activity
Recent studies have demonstrated significant antimicrobial properties of pyrazole derivatives, including this compound. In vitro evaluations showed that several derivatives exhibited inhibition zones against various pathogens, with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL for the most active compounds . These findings suggest that this compound could be effective against resistant bacterial strains.
| Compound | MIC (μg/mL) | Activity |
|---|---|---|
| This compound | 0.22 - 0.25 | Strong antimicrobial activity |
| Other derivatives | Varies | Moderate to strong activity |
Anticancer Activity
The anticancer potential of pyrazole derivatives has been extensively studied. For instance, certain compounds with similar structures have shown IC50 values in the low micromolar range against various cancer cell lines, indicating potent antiproliferative effects . The mechanism often involves inhibition of tubulin polymerization, leading to cell cycle arrest in the G2/M phase. Molecular docking studies suggest that these compounds bind effectively to target sites on tubulin, disrupting cancer cell proliferation .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The presence of chloro and methoxy groups enhances its binding affinity, which may lead to enzyme inhibition or modulation of receptor activities. For example, it may inhibit certain enzymes by occupying their active sites, thus preventing substrate binding and subsequent catalysis.
Case Studies
- Antimicrobial Evaluation : A study evaluated the antimicrobial efficacy of several pyrazole derivatives against Staphylococcus aureus and Staphylococcus epidermidis. The compound demonstrated significant inhibition of biofilm formation, which is crucial for combating chronic infections .
- Anticancer Research : In a study focusing on anticancer agents based on pyrazole structures, compounds similar to this compound were tested against various cancer cell lines (e.g., lung cancer, colorectal cancer). Results indicated high cytotoxicity and potential as therapeutic agents .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 4-(2-Chloro-4-methoxyphenyl)-5-methyl-1H-pyrazol-3-amine, and how can purity be ensured?
- Methodology : Multi-step synthesis typically involves condensation reactions of substituted phenylhydrazines with β-ketoesters or β-diketones. For example, analogous pyrazole derivatives are synthesized via cyclization of hydrazine derivatives with ketones under acidic conditions (e.g., HCl or H₂SO₄) . Purification methods include recrystallization (using ethanol/water mixtures) and column chromatography (silica gel, ethyl acetate/hexane eluent). Purity validation requires HPLC (>95% purity) and NMR spectroscopy to confirm the absence of unreacted intermediates .
Q. How is the molecular structure of this compound confirmed in academic research?
- Methodology : Structural confirmation relies on:
- X-ray crystallography : Resolves bond lengths, angles, and dihedral angles (e.g., triclinic crystal system with P1 space group observed in similar pyrazoles) .
- NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm; aromatic protons at δ 6.8–7.5 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺ for C₁₁H₁₃ClN₃O⁺) .
Q. What preliminary biological assays are recommended to evaluate its bioactivity?
- Methodology :
- Enzyme inhibition assays : Test against kinases (e.g., EGFR, VEGFR) using fluorescence-based protocols (IC₅₀ determination) .
- Antimicrobial screening : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and regioselectivity in pyrazole-ring formation?
- Methodology :
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates but may require lower temperatures (0–25°C) to avoid side products .
- Catalyst screening : Lewis acids (e.g., ZnCl₂, FeCl₃) or organocatalysts (e.g., DMAP) improve cyclization efficiency .
- In situ monitoring : Use TLC or FT-IR to track intermediate formation and adjust reaction time (typically 6–24 hours) .
Q. How can contradictory data on substituent effects (e.g., chloro vs. methoxy groups) be resolved in structure-activity relationship (SAR) studies?
- Methodology :
- Systematic variation : Synthesize analogs with single-substituent modifications (e.g., 4-methoxy vs. 2-chloro-4-methoxy) and compare bioactivity .
- Computational modeling : Density Functional Theory (DFT) calculates electronic effects (e.g., Hammett σ values) to predict substituent contributions to reactivity or binding .
- Control experiments : Test intermediates (e.g., unsubstituted pyrazole core) to isolate substituent-specific effects .
Q. What computational strategies are effective for predicting binding modes with biological targets?
- Methodology :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with protein targets (e.g., COX-2, tubulin). Validate with X-ray co-crystallography data from analogous compounds .
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability (e.g., RMSD < 2.0 Å) .
- Pharmacophore mapping : Identify critical features (e.g., hydrogen bond donors, aromatic rings) using Discovery Studio .
Q. How can stability and toxicity profiles be systematically evaluated for this compound?
- Methodology :
- Stability studies :
- Forced degradation : Expose to heat (40–60°C), light (ICH Q1B), and acidic/alkaline conditions (0.1M HCl/NaOH) .
- HPLC-MS : Monitor degradation products (e.g., demethylation or oxidation of methoxy groups) .
- Toxicity screening :
- Ames test : Assess mutagenicity in Salmonella strains TA98/TA100 .
- hERG assay : Measure IC₅₀ for cardiac ion channel inhibition using patch-clamp electrophysiology .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
